[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
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Overview
Description
[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine: is an organic compound that features both a benzylsulfanyl group and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine typically involves the reaction of benzyl mercaptan with 2-chloroethylamine, followed by the introduction of the dimethylamino group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study enzyme interactions and as a probe for understanding biochemical pathways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in similar applications, such as in the synthesis of surfactants and as a catalyst.
Dimethylethanolamine: Another compound with a dimethylamino group, used in the production of polyurethane foams and as a curing agent for epoxy resins.
Uniqueness: What sets [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine apart is the presence of both the benzylsulfanyl and dimethylamino groups, which provide a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research.
Biological Activity
The compound [2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine is an organic molecule notable for its unique structural features, which include a benzylsulfanyl group and a dimethylamino group attached to an ethylamine backbone. This structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Effects
The biological activity of This compound is largely influenced by its structure. Compounds with similar functional groups often exhibit a range of pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : Compounds with benzylsulfanyl groups have been associated with antimicrobial properties, which may be relevant for developing new antibiotics or antifungal agents.
- CNS Activity : The presence of a dimethylamino group suggests potential central nervous system (CNS) activity, possibly influencing neurotransmitter systems or exhibiting psychoactive effects.
Research into the mechanisms of action for compounds similar to This compound indicates that they may interact with various biological targets, including:
- Receptor Binding : High-throughput screening and molecular docking studies have shown that related compounds can bind to neurotransmitter receptors and other targets, influencing cellular signaling pathways.
- Inhibition of Enzymes : Some derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Research has shown that variations in substituents can significantly impact activity:
Compound Name | Key Functional Groups | Unique Features |
---|---|---|
Dimethylaminopropylbenzylamine | Dimethylamino, Benzyl | Known for stimulant effects |
Benzylthioether derivatives | Benzylsulfanyl | Exhibits diverse antimicrobial properties |
N,N-Dimethylethylenediamine | Dimethylamino | Commonly used in synthesis and as a stabilizer |
The presence of both sulfur and amine functionalities in This compound may confer distinct reactivity and biological profiles compared to these compounds.
Study 1: Antimicrobial Evaluation
In a study examining the antimicrobial properties of benzylthioether derivatives, it was found that certain modifications to the benzylsulfanyl group enhanced activity against Gram-positive bacteria. This suggests that similar modifications could be explored for This compound to improve its efficacy as an antimicrobial agent .
Study 2: CNS Activity Assessment
Research involving analogs of dimethylaminopropylbenzylamine indicated significant CNS activity, with some compounds demonstrating anxiolytic effects in animal models. The structural similarity to This compound raises the possibility that this compound may exhibit similar effects, warranting further investigation .
Study 3: Enzyme Inhibition Studies
A study on enzyme inhibition revealed that compounds with dimethylamino groups could effectively inhibit acetylcholinesterase, an important target in treating Alzheimer's disease. This finding suggests that This compound could be evaluated for similar inhibitory properties .
Properties
Molecular Formula |
C13H22N2S |
---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2S/c1-15(2)10-8-14-9-11-16-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
InChI Key |
WBKGMQQELZNEFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCCSCC1=CC=CC=C1 |
Origin of Product |
United States |
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